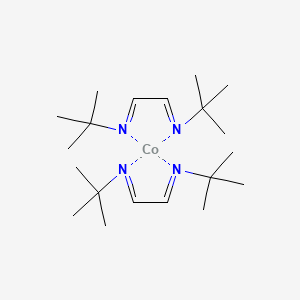
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) is a coordination compound with the chemical formula C20H40CoN4. It is known for its dark green-blue crystalline form and is sensitive to air and moisture . This compound is used primarily in the field of material science, particularly in the deposition of cobalt-containing films through atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques .
作用机制
Target of Action
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is primarily used in the field of material science, particularly in the vapor deposition (ALD and CVD) of cobalt-containing films . Its primary target is the substrate on which the cobalt-containing film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the substrate surface in a sequential, self-limiting manner. This allows for the precise control of the film thickness at the atomic level .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit cobalt-containing films on substrates .
Result of Action
The result of the action of this compound is the formation of high-quality, uniform cobalt-containing films. These films are used in various applications, including the fabrication of semiconductors .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is air-sensitive, indicating that it must be handled and stored under conditions that minimize exposure to air . Additionally, the temperature and pressure conditions of the ALD or CVD process can significantly affect the quality of the deposited film .
生化分析
Biochemical Properties
It is known that this compound is used for the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 and formic acid as precursors .
Temporal Effects in Laboratory Settings
It is known that this compound is air and moisture sensitive , which may influence its stability and degradation over time.
准备方法
The synthesis of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) typically involves the reaction of cobalt(II) chloride with 1,4-di-t-butyl-1,3-diazabutadiene ligands under an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product . Industrial production methods also follow similar synthetic routes but are scaled up to meet the demand for the compound in various applications .
化学反应分析
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the diazabutadiene ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) has several scientific research applications:
Material Science: It is used in the deposition of cobalt-containing films through ALD and CVD techniques, which are essential for the fabrication of electronic devices.
Biomedical Research:
相似化合物的比较
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) can be compared with other similar compounds, such as:
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)nickel(II): Similar in structure but contains nickel instead of cobalt.
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)copper(II): Contains copper and exhibits different reactivity and applications.
The uniqueness of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) lies in its specific coordination chemistry and its effectiveness in ALD and CVD processes for cobalt film deposition .
属性
CAS 编号 |
177099-51-3 |
|---|---|
分子式 |
C20H40CoN4 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
cobalt;N,N'-ditert-butylethane-1,2-diimine |
InChI |
InChI=1S/2C10H20N2.Co/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
InChI 键 |
HYCRFFVLCILIMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
规范 SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















